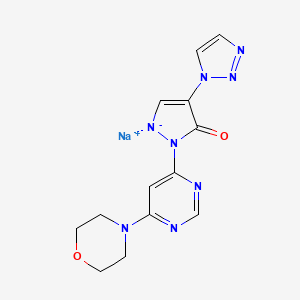![molecular formula C15H27ClN4O2 B12309419 3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)
3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is part of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are known for their potential as delta opioid receptor-selective agonists . These compounds are being explored for their potential therapeutic applications, particularly in the treatment of pain and other neurological disorders.
Vorbereitungsmethoden
The synthesis of 3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves several steps. The synthetic route typically begins with the preparation of the piperidine ring, followed by the formation of the spirocyclic structure.
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques and computational modeling to identify the most efficient synthetic pathways .
Analyse Chemischer Reaktionen
3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: It is studied for its interactions with biological targets, particularly delta opioid receptors.
Medicine: It is being explored as a potential therapeutic agent for the treatment of pain and other neurological disorders.
Industry: It may have applications in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with delta opioid receptors. These receptors are part of the G-protein coupled receptor family and are involved in the modulation of pain and other neurological functions. The compound acts as an agonist at these receptors, meaning it activates them to produce a biological response .
Vergleich Mit ähnlichen Verbindungen
3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can be compared with other similar compounds, such as:
SNC80: A well-known delta opioid receptor agonist.
BW373U86: Another delta opioid receptor agonist with a similar structure.
AZD2327: A compound with similar pharmacological properties but different chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic potential .
Eigenschaften
Molekularformel |
C15H27ClN4O2 |
|---|---|
Molekulargewicht |
330.85 g/mol |
IUPAC-Name |
3-piperidin-3-yl-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C15H26N4O2.ClH/c1-2-8-18-9-5-15(6-10-18)13(20)19(14(21)17-15)12-4-3-7-16-11-12;/h12,16H,2-11H2,1H3,(H,17,21);1H |
InChI-Schlüssel |
NTTITUXILWBVKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCCNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)
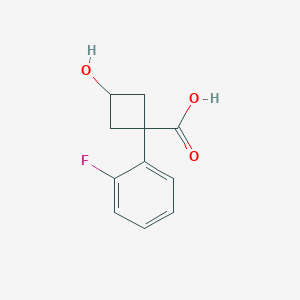
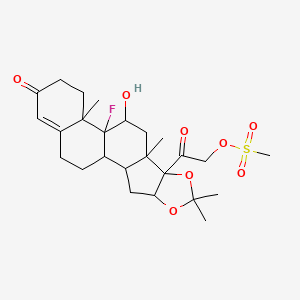
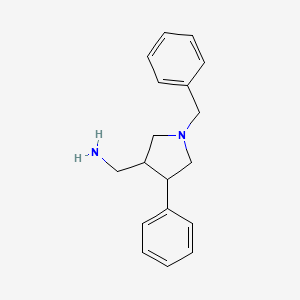
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)

![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid](/img/structure/B12309405.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
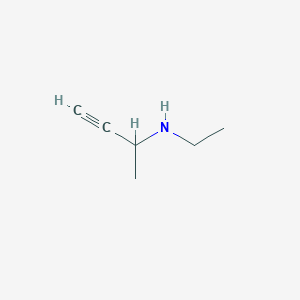
![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
